5-Cyano-2-prop-2-enoxybenzoic acid
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Overview
Description
5-Cyano-2-prop-2-enoxybenzoic acid is an organic compound with a unique structure that includes a cyano group, a prop-2-enoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-prop-2-enoxybenzoic acid typically involves the reaction of 5-cyanobenzoic acid with prop-2-enol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the prop-2-enoxy group. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-prop-2-enoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-Cyano-2-prop-2-enoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-2-prop-2-enoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the prop-2-enoxy group can modulate the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-formylbenzoic acid: Similar structure but with a formyl group instead of a prop-2-enoxy group.
2-Cyano-5-oxopentanoic acid: Contains a cyano group and a ketone group, differing in the position and type of functional groups.
Uniqueness
5-Cyano-2-prop-2-enoxybenzoic acid is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-cyano-2-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C11H9NO3/c1-2-5-15-10-4-3-8(7-12)6-9(10)11(13)14/h2-4,6H,1,5H2,(H,13,14) |
InChI Key |
DSKDEEYONAASJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C#N)C(=O)O |
Origin of Product |
United States |
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